molecular formula C7H14O3S B2941356 Hex-5-en-2-yl methanesulfonate CAS No. 89122-07-6

Hex-5-en-2-yl methanesulfonate

Cat. No. B2941356
CAS RN: 89122-07-6
M. Wt: 178.25
InChI Key: HTWDAOKLAUYDFX-UHFFFAOYSA-N
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Description

Hex-5-en-2-yl methanesulfonate is a chemical compound with the molecular formula C7H14O3S . It has a molecular weight of 178.25 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of Hex-5-en-2-yl methanesulfonate consists of a hexene chain with a methanesulfonate group attached to the second carbon atom . The InChI code for this compound is 1S/C7H14O3S/c1-4-5-6-7(2)10-11(3,8)9/h4,7H,1,5-6H2,2-3H3 .


Physical And Chemical Properties Analysis

Hex-5-en-2-yl methanesulfonate is a liquid at room temperature . The boiling point and other physical properties are not specified in the available data .

Scientific Research Applications

Pyrolysis Studies

  • High-Pressure and Temperature Pyrolysis : A study by Liszka & Brezinsky (2019) explored the pyrolysis of hex-5-en-1-yl radical, using 6-bromo-1-hexene as a precursor. The research was conducted under high pressures and temperatures, focusing on the product distribution and formation of alkylcyclopentanes.

Chemical Synthesis

  • Synthesis of ONO-LB-457 : Hamri et al. (2021) detailed a novel synthesis approach for ONO-LB-457, a potent leukotriene B4 receptor antagonist, involving the use of hex-5-en-1-yl-methanesulfonate in a critical step of the process (Hamri et al., 2021).

Material Science and Engineering

  • Methanesulfonates in Semiconductor Packaging : Omar et al. (2022) investigated the use of methanesulfonic acid, closely related to hex-5-en-2-yl methanesulfonate, in semiconductor packaging. The study focused on sulfur ingression activities and their impact on leadframe surface conditions (Omar et al., 2022).

Safety And Hazards

The safety data sheet (SDS) for Hex-5-en-2-yl methanesulfonate indicates that it may be harmful if swallowed, inhaled, or comes in contact with skin . It is recommended to handle this compound with appropriate protective equipment .

properties

IUPAC Name

hex-5-en-2-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-4-5-6-7(2)10-11(3,8)9/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWDAOKLAUYDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-5-en-2-yl methanesulfonate

Synthesis routes and methods

Procedure details

To a solution of hex-5-en-2-ol (50 g crude, 500 mmole) in dichloromethane was added triethylamine (103 m 5 L, 750 mmol) at room temperature. The reaction mass was cooled to 0° C. and to it was added a solution of methane sulfonyl chloride (50.4 mL, 650 mmol) in DCM over a period of 30 min. The reaction mass was allowed to come to room temperature and stirred for 2 h. The solution was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get crude hex-5-en-2-yl methanesulfonate as light brown oil (73 g, 82%). 1H NMR (400 MHz, CDCl3): δ ppm 5.84-5.80 (m, 1H), 5.10-5.0 (m, 2H), 4.99-4.98 (m, 1H), 3.15 (s, 3H), 2.52-2.09 (m, 2H), 1.75-1.66 (m, 2H), 1.36-1.34 (d, J=6.4 Hz, 3H).
Quantity
50 g
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reactant
Reaction Step One
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5 L
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Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50.4 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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